An In-depth Technical Guide to N-(2-aminoethyl)-6-methylpyridin-2-amine Dihydrochloride: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(2-aminoethyl)-6-methylpyridin-2-amine Dihydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride is a diamino-pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine ring linked to an ethylenediamine moiety, suggests its utility as a versatile building block for the synthesis of more complex molecules, including potential enzyme inhibitors and metal chelators. This guide provides a comprehensive overview of a proposed synthetic route, purification, characterization, and potential applications of this compound, aimed at researchers and professionals in the field of drug discovery and chemical synthesis.
Chemical Structure and Properties
The chemical structure of N-(2-aminoethyl)-6-methylpyridin-2-amine consists of a 2-amino-6-methylpyridine core connected to an ethylamine group via the secondary amine. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms.
Chemical Structure Visualization
Caption: Chemical structure of N-(2-aminoethyl)-6-methylpyridin-2-amine Dihydrochloride.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N1-(6-methylpyridin-2-yl)ethane-1,2-diamine dihydrochloride | - |
| CAS Number | 193473-60-8 (free base) | [1] |
| Molecular Formula | C₈H₁₅Cl₂N₃ | - |
| Molecular Weight | 224.14 g/mol | - |
| Appearance | Predicted to be a white to off-white crystalline solid | - |
| Solubility | Expected to be soluble in water and polar protic solvents | [2] |
Proposed Synthesis
A robust and reliable synthesis of N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride can be achieved through a two-step process starting from the commercially available 2-amino-6-methylpyridine. This proposed route involves an N-alkylation reaction with a protected aminoethylating agent, followed by deprotection and subsequent salt formation.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for N-(2-aminoethyl)-6-methylpyridin-2-amine Dihydrochloride.
Step 1: N-Alkylation of 2-Amino-6-methylpyridine
The initial step involves the nucleophilic substitution reaction between 2-amino-6-methylpyridine and N-(2-bromoethyl)phthalimide. The use of a strong base, such as sodium hydride (NaH), is crucial to deprotonate the amino group of the pyridine, thereby increasing its nucleophilicity.
Experimental Protocol:
-
To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-(2-bromoethyl)phthalimide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.[3]
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-phthalimidoethyl)-6-methylpyridin-2-amine.
Step 2: Deprotection and Dihydrochloride Salt Formation
The phthalimide protecting group is efficiently removed by hydrazinolysis.[4][5] The resulting free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol:
-
Dissolve the purified N-(2-phthalimidoethyl)-6-methylpyridin-2-amine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the solution and reflux the mixture. Monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.[4]
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-aminoethyl)-6-methylpyridin-2-amine free base.
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or methanol.
-
To this solution, add a solution of hydrochloric acid in diethyl ether (2.0 M) or concentrated aqueous HCl dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride as a solid.
Characterization
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring, the methyl group protons, and the two methylene groups of the ethylenediamine chain. The chemical shifts will be influenced by the protonation of the nitrogen atoms. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methyl group, and the ethylenediamine backbone. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 152.11. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching and bending vibrations for the primary and secondary amines (or their ammonium salts), C-H stretching for aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the pyridine ring.[6][7] |
Potential Applications in Drug Development and Research
The structural motifs present in N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride suggest several potential areas of application:
-
Scaffold for Medicinal Chemistry: The diamine functionality provides two points for further chemical modification, making it a valuable scaffold for the synthesis of compound libraries for high-throughput screening.
-
Enzyme Inhibitor Design: The pyridine and diamine moieties can interact with the active sites of various enzymes, making it a candidate for the design of novel inhibitors. For instance, substituted aminopyridines are known to be key components in various kinase inhibitors.
-
Metal Chelating Agents: The nitrogen atoms in the molecule can act as ligands for metal ions, suggesting potential applications as chelating agents in areas such as diagnostics or therapeutics.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride. It is recommended to consult the Safety Data Sheet (SDS) from the supplier. In the absence of specific data, it should be handled as a potentially hazardous substance. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride. The detailed synthetic protocols and characterization data will be valuable for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. The versatile nature of this compound makes it an attractive building block for the discovery of novel bioactive molecules and functional materials.
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